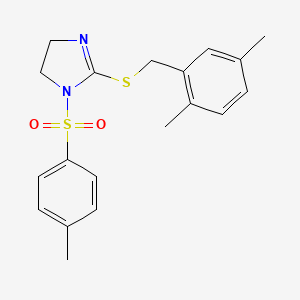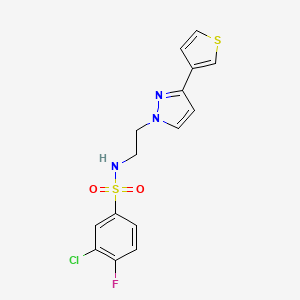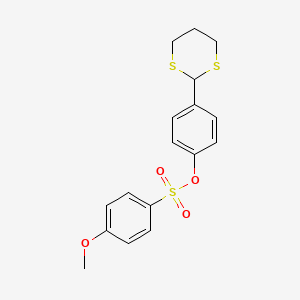
N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is involved in various synthetic and chemical reactivity studies. For instance, its structural analogs, such as N-(tert-butyl)pyridine-2-carboxamide and N-(tert-butyl)pyridine-3-carboxamide, undergo reactions like deprotonation and 1,4-addition under specific conditions, revealing its potential in creating diverse chemical frameworks (Bonnet et al., 2001). Such reactions are fundamental in organic synthesis, enabling the development of new compounds with potential applications across various fields including pharmaceuticals and materials science.
Catalytic and Enzymatic Activity Modulation
Research into derivatives of N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has explored their roles in catalyzing or modulating enzymatic reactions. Studies have focused on the synthesis of highly substituted pyrrolidine derivatives, showing the efficiency of certain N-(tert-butyl)-substituted pyrrolidines in synthesizing complex molecules through nitrile anion cyclization, indicating potential in synthetic and medicinal chemistry applications (Chung et al., 2005).
Material Science and Polymer Research
In material science, derivatives similar to N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide have been utilized in the synthesis of new polyamides and polymers. These compounds exhibit remarkable solubility and thermal properties, contributing to the development of materials with specific desirable characteristics, such as high glass transition temperatures and thermal stability, which are crucial for advanced material applications (Hsiao et al., 2000).
Electropolymerization for Supercapacitor Applications
The electropolymerization of thiophene derivatives, including those structurally related to N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, has been studied for supercapacitor applications. These studies highlight the potential of such compounds in the development of energy storage devices, where specific derivatives exhibit enhanced electrochemical performance and stability, making them suitable for use in supercapacitors (Yue et al., 2012).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, contributing to their broad-spectrum biological activities .
特性
IUPAC Name |
N-tert-butyl-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-6-4-10(8-15)11-5-7-17-9-11/h5,7,9-10H,4,6,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEXQFHUQMTPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

![2-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B2759041.png)
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride](/img/structure/B2759043.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2759045.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2759046.png)



![2,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2759052.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2759053.png)
